molecular formula C11H10BrN3OS B12051573 2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

Cat. No.: B12051573
M. Wt: 312.19 g/mol
InChI Key: GJRZCFSIELGOPP-AWNIVKPZSA-N
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Description

2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is an organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a bromobenzylidene group attached to an amino group, which is further connected to a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-bromobenzaldehyde with 2-amino-6-methyl-1,3,4-thiadiazine-5-ol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is unique due to its specific structural features, such as the presence of a thiadiazine ring and a bromobenzylidene group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H10BrN3OS/c1-7-10(16)14-15-11(17-7)13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,16)/b13-6+

InChI Key

GJRZCFSIELGOPP-AWNIVKPZSA-N

Isomeric SMILES

CC1C(=O)NN=C(S1)/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1C(=O)NN=C(S1)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

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